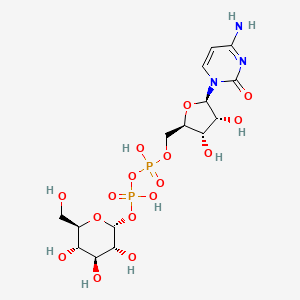
CDP-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDP-Glucose, also known as CDP-D-glucose or CDP-GLC, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
CDP-alpha-D-glucose is a CDP-D-glucose having alpha-configuration at the anomeric centre. It is a conjugate acid of a CDP-alpha-D-glucose(2-).
Applications De Recherche Scientifique
Role in Glycogen Synthesis
CDP-glucose is known to be utilized in glycogen synthesis, albeit at a lower rate compared to UDP-glucose. Research indicates that while this compound is not a natural substrate for glycogenin, it can serve as a useful tool for detecting and assaying glycogenin in the presence of glycogen synthase due to its specificity . This property allows researchers to investigate the mechanisms of glycogen synthesis more effectively.
Enzymatic Reactions and Epimerization
Recent studies have highlighted the role of this compound in enzymatic reactions, specifically in sugar nucleotide epimerization. A newly discovered enzyme from Thermodesulfatator atlanticus has been shown to catalyze C2-epimerization in various nucleotide-activated forms of D-glucose, including this compound. This epimerase exhibits significant activity and specificity, expanding the toolbox for synthetic carbohydrate chemistry .
Biosynthesis of Complex Carbohydrates
This compound is integral to the biosynthesis of complex carbohydrates such as polysaccharides and glycoproteins. It acts as a substrate for glycosyltransferases, which transfer glucose residues to acceptor molecules. This function is crucial for the formation of cell wall components in bacteria and plants, as well as for glycoprotein synthesis in eukaryotic cells .
Potential Therapeutic Applications
The study of this compound extends into therapeutic realms, particularly concerning metabolic disorders. For instance, understanding its role in glycosylation processes can provide insights into diseases like dystroglycanopathies. Research indicates that mutations affecting enzymes involved in CDP-ribitol synthesis can lead to impaired glycosylation of proteins essential for muscle function . Thus, manipulating this compound pathways may offer avenues for therapeutic intervention.
Microbial Metabolism
In microbial systems, this compound has been identified as a substrate utilized by various microorganisms during fermentation processes. For example, Clostridium beijerinckii utilizes this compound among other carbon sources for growth and metabolite production . This characteristic can be harnessed in biotechnological applications such as biofuel production and bioremediation.
Summary Table: Applications of this compound
Analyse Des Réactions Chimiques
CDP-Glucose 4,6-Dehydratase (EC 4.2.1.45)
This enzyme catalyzes the first committed step in 3,6-dideoxysugar biosynthesis:
CDP glucose⇌CDP 4 dehydro 6 deoxy D glucose H2O
-
-
NAD+-dependent intramolecular oxidation-reduction.
-
Tyr159 acts as a catalytic base to abstract the 4'-OH proton.
-
Asp135 and Lys136 facilitate dehydration at C-5/C-6.
-
-
Structural insights :
-
Tetrameric enzyme with Rossmann-fold NAD+-binding domains.
-
Substrate analog CDP-D-xylose binds in a cleft between N- and C-terminal domains.
-
C-2 Epimerization by T. atlanticus Epimerase
The short-chain dehydrogenase/reductase (SDR) family enzyme catalyzes:
CDP glucose⇌CDP mannose
-
Parameter Value Conditions kcat ~1.0 min−1 pH 7.5, 60°C Equilibrium ratio (Man/Glc) 0.67 ± 0.1 pH 7.5, 60°C KM (CDP-Glc) 1.7 mM pH 7.5, 60°C -
Mechanism :
Substrate Modifications and Activity
-
Substrate Modification Enzyme Activity (vs. CDP-Glc) C-6 deoxygenation 5× increase C-3 deoxygenation Inactive
Attempted Syntheses and Limitations
-
CDP-d-paratose/CDP-d-tyvelose :
-
Substrate specificity :
Table 1: Comparative Reaction Parameters
| Reaction Type | Enzyme | Substrate | Product | Cofactor |
|---|---|---|---|---|
| Dehydration | This compound 4,6-dehydratase | This compound | CDP-4-dehydro-6-deoxy-Glc | NAD+ |
| Epimerization | T. atlanticus epimerase | This compound | CDP-mannose | NAD+ |
| Reductive synthesis | HS5.17 oxidoreductase | CDP-6-d-fructose | CDP-6-d-glucitol | NADPH |
Table 2: Kinetic Parameters for C-2 Epimerase
| Parameter | Value | Method |
|---|---|---|
| kcat | 1.0 min−1 | CDP-Glc, pH 7.5, 60°C |
| KM | 1.7 mM | Steady-state kinetics |
| Keq | 0.67 | Haldane analysis and direct NMR |
This synthesis of this compound reactions highlights its versatility in nucleotide sugar metabolism, with implications for glycoengineering and antibiotic development. Mechanistic insights into epimerization and dehydration provide a foundation for enzyme engineering and synthetic biology applications.
Propriétés
Numéro CAS |
2906-23-2 |
|---|---|
Formule moléculaire |
C15H25N3O16P2 |
Poids moléculaire |
565.32 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |
Clé InChI |
CGPHZDRCVSLMCF-JZMIEXBBSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Description physique |
Solid |
Synonymes |
CDP-D-glucose CDP-glucose cytidine diphosphate-glucose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















